![molecular formula C17H17ClN2O2S B5821685 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 1994 by scientists at Pfizer. Since then, CI-994 has been extensively studied for its potential as a cancer treatment.
作用机制
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide inhibits HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause an accumulation of acetylated histones, which can lead to changes in gene expression that can result in cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also cause changes in cell cycle progression, apoptosis, and angiogenesis. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is not a specific inhibitor of HDACs. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also inhibit other enzymes, such as sirtuins, which can lead to off-target effects.
未来方向
There are several potential future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more specific HDAC inhibitors. Another area of interest is the combination of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide on non-cancer cells and tissues, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders.
合成方法
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps. First, 4-chloroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
科学研究应用
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been studied extensively for its potential as a cancer treatment. HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause changes in gene expression that can lead to cell death in cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZBKVJWHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

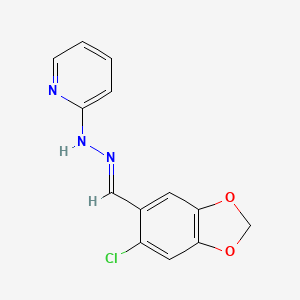
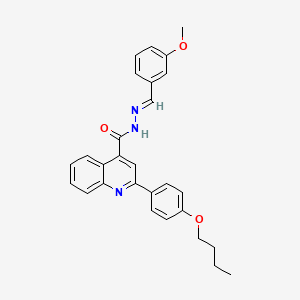
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
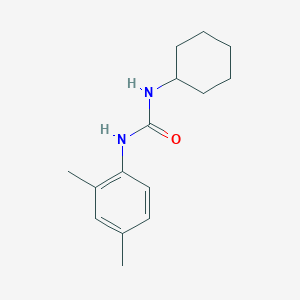
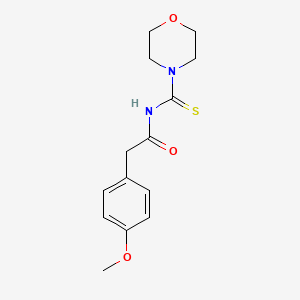
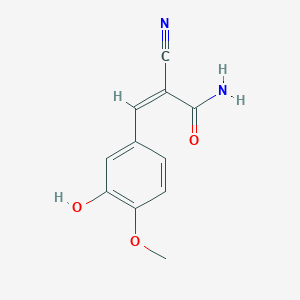


![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)